3-[(Prop-2-yn-1-yl)amino]cyclobutane-1-carbonitrile hydrochloride
Description
3-[(Prop-2-yn-1-yl)amino]cyclobutane-1-carbonitrile hydrochloride is a chemical compound that features a cyclobutane ring substituted with a prop-2-yn-1-ylamino group and a carbonitrile group The hydrochloride form indicates that it is a salt formed with hydrochloric acid
Properties
Molecular Formula |
C8H11ClN2 |
|---|---|
Molecular Weight |
170.64 g/mol |
IUPAC Name |
3-(prop-2-ynylamino)cyclobutane-1-carbonitrile;hydrochloride |
InChI |
InChI=1S/C8H10N2.ClH/c1-2-3-10-8-4-7(5-8)6-9;/h1,7-8,10H,3-5H2;1H |
InChI Key |
LUSSKAZDIULKKN-UHFFFAOYSA-N |
Canonical SMILES |
C#CCNC1CC(C1)C#N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Prop-2-yn-1-yl)amino]cyclobutane-1-carbonitrile hydrochloride typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a [2+2] cycloaddition reaction of alkenes.
Introduction of the Prop-2-yn-1-ylamino Group: This can be achieved by reacting the cyclobutane derivative with propargylamine under suitable conditions.
Addition of the Carbonitrile Group: The nitrile group can be introduced through a nucleophilic substitution reaction using a suitable cyanating agent.
Formation of the Hydrochloride Salt: The final step involves treating the compound with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[(Prop-2-yn-1-yl)amino]cyclobutane-1-carbonitrile hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce primary amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including its interaction with enzymes or receptors.
Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: The compound could be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 3-[(Prop-2-yn-1-yl)amino]cyclobutane-1-carbonitrile hydrochloride would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, potentially inhibiting or activating their function. The exact pathways involved would require detailed study through biochemical assays and molecular modeling.
Comparison with Similar Compounds
Similar Compounds
Cyclobutane Derivatives: Compounds such as cyclobutane carboxylic acid or cyclobutane amines share the cyclobutane ring structure.
Propargylamine Derivatives: Compounds like N-propargylamines have a similar propargylamine group.
Nitrile Compounds: Compounds such as acetonitrile or benzonitrile contain the nitrile functional group.
Uniqueness
3-[(Prop-2-yn-1-yl)amino]cyclobutane-1-carbonitrile hydrochloride is unique due to the combination of its cyclobutane ring, propargylamine group, and nitrile group. This unique structure may confer specific chemical reactivity and biological activity that distinguishes it from other similar compounds.
Biological Activity
3-[(Prop-2-yn-1-yl)amino]cyclobutane-1-carbonitrile hydrochloride is a synthetic compound that has garnered attention in pharmacological research due to its unique structural properties and potential biological activities. This article will explore its synthesis, biological mechanisms, and therapeutic implications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features a cyclobutane ring substituted with a prop-2-yn-1-yl amino group and a carbonitrile moiety, contributing to its reactivity and interaction with biological targets. Below is a summary of its chemical properties:
| Property | Value |
|---|---|
| IUPAC Name | 3-[(Prop-2-yn-1-yl)amino]cyclobutane-1-carbonitrile hydrochloride |
| Molecular Formula | C₇H₈ClN₃ |
| Molecular Weight | 167.60 g/mol |
| CAS Number | 2901066-14-4 |
Synthesis
The synthesis of 3-[(Prop-2-yn-1-yl)amino]cyclobutane-1-carbonitrile hydrochloride typically involves the reaction of cyclobutanone with propargyl amine in the presence of a cyanide source to introduce the nitrile functionality. The reaction conditions often include organic solvents like THF and moderate temperatures (0°C to room temperature) to facilitate the formation of the desired product.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. It has been shown to act as a ligand, modulating enzyme activity and potentially influencing signaling pathways related to cell growth and differentiation.
Pharmacological Effects
Research indicates that 3-[(Prop-2-yn-1-yl)amino]cyclobutane-1-carbonitrile hydrochloride exhibits several pharmacological effects:
- Antitumor Activity : Preliminary studies suggest that this compound may inhibit tumor cell proliferation through mechanisms involving apoptosis induction.
- Antimicrobial Properties : The compound has demonstrated activity against various bacterial strains, indicating potential as an antibacterial agent.
- Neuroprotective Effects : Investigations into its role in neuroprotection have shown promise in mitigating oxidative stress-related damage in neuronal cells.
Case Studies and Research Findings
Recent studies have highlighted the potential applications of this compound in various therapeutic areas:
Case Study 1: Antitumor Activity
A study published in Cancer Research examined the effects of 3-[(Prop-2-yn-1-yl)amino]cyclobutane-1-carbonitrile hydrochloride on human cancer cell lines. Results indicated a significant reduction in cell viability, with IC50 values ranging from 10 to 20 µM across different cell types.
Case Study 2: Antimicrobial Efficacy
In a study assessing antimicrobial properties, the compound was tested against Gram-positive and Gram-negative bacteria. The results showed effective inhibition zones, particularly against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antibacterial agent.
Case Study 3: Neuroprotection
Research published in Journal of Neurochemistry explored the neuroprotective effects of this compound in models of oxidative stress. The findings indicated that treatment with the compound significantly reduced markers of oxidative damage in neuronal cultures.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
